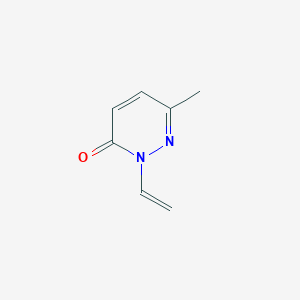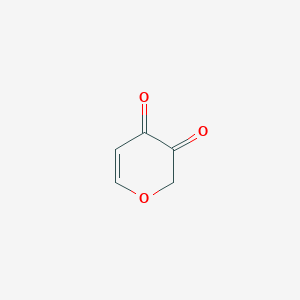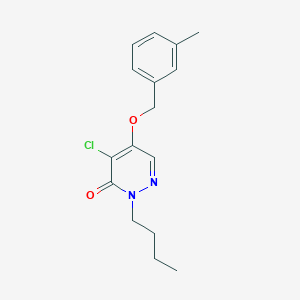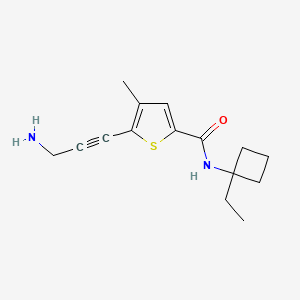
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Aminopropynyl Group: This step involves the addition of a 3-aminopropynyl group to the thiophene ring. This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylate: A similar compound with a pyridine ring instead of a thiophene ring.
N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide: A compound lacking the aminopropynyl group.
Uniqueness
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both the aminopropynyl and carboxamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C15H20N2OS |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
5-(3-aminoprop-1-ynyl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-3-15(7-5-8-15)17-14(18)13-10-11(2)12(19-13)6-4-9-16/h10H,3,5,7-9,16H2,1-2H3,(H,17,18) |
Clave InChI |
JGCJSSQSSXINMH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC1)NC(=O)C2=CC(=C(S2)C#CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

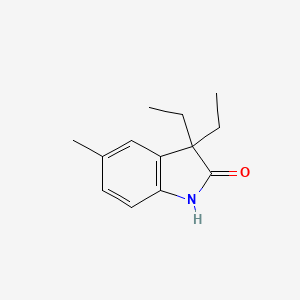



![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
